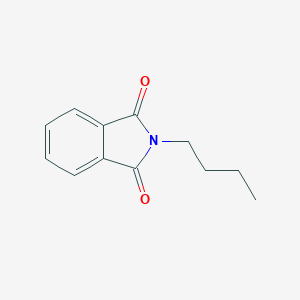
N-Butylphthalimide
Cat. No. B073850
Key on ui cas rn:
1515-72-6
M. Wt: 203.24 g/mol
InChI Key: DLKDEVCJRCPTLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06008374
Procedure details


A 10-gallon stainless steel reactor equipped with a turbine blade impeller, cooling coil, distilling condenser, azeotropic separator, thermocouple probe and means to maintain a nitrogen atmosphere, was charged with 15.335 kg (103.53 moles) phthalic anhydride. N-butylamine (7.663 kg, 104.57 moles) from a pressure vessel was slowly added to the reactor which was at room temperature, e.g., about 25° C. The resulting exothermic reaction between the amine and phthalic anhydride was continued until the temperature in the reactor rose to 90° C., at which time addition of amine was complete. The reaction mixture was then heated, with removal of water, for a 5 hour period until the temperature of the mixture reached 200° C. The reaction mixture then was maintained at 200° C. for 2 hours. The resulting product was vacuum distilled at a temperature ranging from 150-155° C. and at a pressure of 20 mm, to afford a liquid which solidified. The melting point of the solid was about 34 to 35° C. and was produced at a 95% yield.


[Compound]
Name
amine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three


[Compound]
Name
amine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four


Name
Yield
95%
Identifiers


|
REACTION_CXSMILES
|
[C:1]1(=[O:11])[O:6][C:4](=O)[C:3]2=[CH:7][CH:8]=[CH:9][CH:10]=[C:2]12.[CH2:12]([NH2:16])[CH2:13][CH2:14][CH3:15]>O>[CH2:12]([N:16]1[C:1](=[O:11])[C:2]2=[CH:10][CH:9]=[CH:8][CH:7]=[C:3]2[C:4]1=[O:6])[CH2:13][CH2:14][CH3:15]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
15.335 kg
|
|
Type
|
reactant
|
|
Smiles
|
C1(C=2C(C(=O)O1)=CC=CC2)=O
|
Step Two
|
Name
|
|
|
Quantity
|
7.663 kg
|
|
Type
|
reactant
|
|
Smiles
|
C(CCC)N
|
Step Three
[Compound]
|
Name
|
amine
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C1(C=2C(C(=O)O1)=CC=CC2)=O
|
Step Four
[Compound]
|
Name
|
amine
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Five
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
200 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
A 10-gallon stainless steel reactor equipped with a turbine blade impeller
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
cooling coil
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
distilling condenser
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to maintain a nitrogen atmosphere
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was at room temperature
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
e.g., about 25° C
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
reached 200° C
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
distilled at a temperature
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
ranging from 150-155° C. and at a pressure of 20 mm
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to afford a liquid which
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was about 34 to 35° C.
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was produced at a 95% yield
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
C(CCC)N1C(C=2C(C1=O)=CC=CC2)=O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 95% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
